molecular formula C17H20ClN3O3S3 B2412248 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide CAS No. 1101789-07-4

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide

Cat. No. B2412248
CAS RN: 1101789-07-4
M. Wt: 446
InChI Key: GKHSZPXJKZQUPX-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C17H20ClN3O3S3 and its molecular weight is 446. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-2-carboxamide have demonstrated significant activities against bacterial and fungal strains. For example, derivatives of tetrahydrobenzothiophene demonstrated considerable antimicrobial activity, highlighting the potential of similar compounds in treating infections (Babu, Pitchumani, & Ramesh, 2013)(source).

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives with a piperazine substituent showed effective in vitro inhibition of human tumor cells, indicating promising anticancer properties (Turov, 2020)(source). Additionally, indapamide derivatives with structures similar to the compound have demonstrated proapoptotic activity on melanoma cell lines, further supporting their potential in cancer treatment (Yılmaz et al., 2015)(source).

Enzyme Inhibition for Disease Treatment

The related compounds have been explored for their ability to inhibit enzymes involved in various diseases. For example, synthesized derivatives were screened against butyrylcholinesterase enzyme, a target for Alzheimer’s disease treatment, showing potential for drug development in this area (Khalid et al., 2016)(source).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S3/c18-14-8-9-15(26-14)27(23,24)21-10-4-3-6-12(21)16(22)20-17-19-11-5-1-2-7-13(11)25-17/h8-9,12H,1-7,10H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHSZPXJKZQUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=NC3=C(S2)CCCC3)S(=O)(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.